molecular formula C19H14N4OS B2425318 N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034562-88-2

N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2425318
CAS RN: 2034562-88-2
M. Wt: 346.41
InChI Key: CBSOISCZLLXZMA-UHFFFAOYSA-N
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Description

“N-([2,3’-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide” is a chemical compound that belongs to the class of benzo[d]thiazole-2-carboxamides . These compounds have been studied for their potential as antituberculosis chemotypes .


Synthesis Analysis

The synthesis of similar compounds involves a three-step methodology which includes a green protocol for the synthesis of ethyl benzo[d]thiazole-2-carboxylates, the precursor of the desired carboxylic acids . The compounds are synthesized through CDI-mediated direct coupling of benzo[d]thiazole-2-carboxylic acids with aromatic amines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Future Directions

The development of benzo[d]thiazole-2-carboxamides as new antituberculosis chemotypes suggests potential future directions for “N-([2,3’-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide”. The compounds can serve as a new starting point for the development of anti-TB agents with therapeutic potential . Furthermore, a highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c24-18(19-23-15-7-1-2-8-16(15)25-19)22-12-14-6-4-10-21-17(14)13-5-3-9-20-11-13/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSOISCZLLXZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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